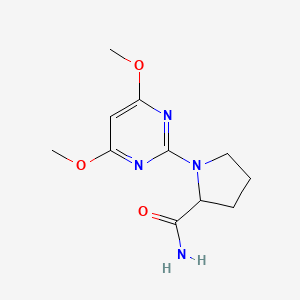![molecular formula C12H21N3OS B6448094 N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 2640845-87-8](/img/structure/B6448094.png)
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (MTPA) is an organic compound used in scientific research. It has a wide range of applications in biochemistry and physiology, and is a useful tool for researchers to study the mechanisms of action of various biological processes. MTPA is a derivative of thiadiazole, a heterocyclic compound with a five-member ring structure containing nitrogen, sulfur, and oxygen atoms. It is a relatively new compound, having first been reported in the literature in 2014.
Mechanism of Action
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has been found to act as an agonist at G-protein coupled receptors, which are involved in signal transduction pathways. It binds to the receptor and activates the G-protein, resulting in the activation of intracellular signaling pathways. This compound has also been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, this compound has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has a number of advantages for lab experiments. It is a relatively new compound, so it is not widely available and is not subject to the same regulations as other compounds. It is also a relatively stable compound, which makes it easier to store and handle. However, this compound is also relatively expensive, and its effects may be different in different biological systems, making it difficult to predict its effects in a given system.
Future Directions
The potential future applications of N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine include further research into its effects on enzymes and G-protein coupled receptors, as well as its effects on other biochemical and physiological processes. It may also be useful in the development of new drugs and therapies, as well as in the development of new diagnostic tests. In addition, this compound may be useful in the study of the effects of environmental pollutants, and in the development of new methods for the detection and removal of pollutants from the environment. Finally, this compound may be useful in the development of new analytical techniques for the detection of pollutants in the environment.
Synthesis Methods
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine can be synthesized from the reaction of 5-methylthio-1,3,4-thiadiazole-2-amine with oxalyl chloride in a two-step process. In the first step, the oxalyl chloride is reacted with the 5-methylthio-1,3,4-thiadiazole-2-amine in an aqueous solution of sodium carbonate to form the intermediate, 5-methylthio-1,3,4-thiadiazol-2-ylmethylchloride. In the second step, the intermediate is reacted with sodium hydroxide to form this compound.
Scientific Research Applications
N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine has been used in scientific research to study the mechanisms of action of various biological processes. It has been used to investigate the effects of thiadiazole compounds on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This compound has also been used to study the effects of thiadiazole compounds on the activity of G-protein coupled receptors, which are involved in signal transduction pathways.
properties
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-9(2)11-13-14-12(17-11)15(3)8-10-6-4-5-7-16-10/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNKUYXWKQQZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448014.png)
![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448017.png)
![N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B6448020.png)
![3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448026.png)
![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)
![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)
![2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6448050.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6448057.png)
![3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448064.png)
![3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448068.png)
![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6448082.png)
![8-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6448086.png)